Lanraplenib

Description

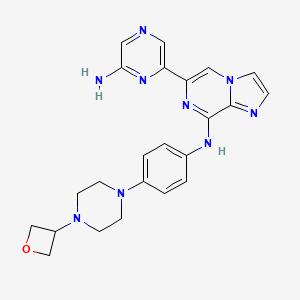

Structure

3D Structure

Properties

IUPAC Name |

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIGZBVOUQVIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800046-95-0 | |

| Record name | Lanraplenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanraplenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LANRAPLENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lanraplenib: A Spleen Tyrosine Kinase (SYK) Inhibitor

This technical guide provides a comprehensive overview of lanraplenib (GS-9876), a second-generation, orally bioavailable, and selective inhibitor of Spleen Tyrosine Kinase (SYK). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms, preclinical data, and clinical development of SYK inhibitors for autoimmune and inflammatory diseases.

Introduction to Spleen Tyrosine Kinase (SYK)

Spleen Tyrosine Kinase (SYK) is a 72 kDa non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction for a variety of immune cells.[1][2][3] It is critically involved in mediating signaling from immunoreceptors, including the B-cell receptor (BCR) in B-cells, Fc receptors (FcR) on mast cells, macrophages, and neutrophils, and C-type lectin receptors.[1][2][4][5] SYK is highly expressed in hematopoietic cells but is found at very low levels in mature T-cells, which may limit the potential for broad immunosuppression with selective SYK inhibition.[5] Upon receptor activation, SYK triggers downstream signaling cascades that lead to cellular proliferation, differentiation, and the production of inflammatory cytokines, making it a key therapeutic target for a range of autoimmune diseases, allergic conditions, and hematological malignancies.[2]

This compound (GS-9876) was developed as a potent, highly selective, second-generation SYK inhibitor.[5] It was designed to improve upon first-generation inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by avoiding drug-drug interactions with proton pump inhibitors (PPIs), a limitation that hindered the development of its predecessor for inflammatory diseases.[5][6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that binds to the active site of the SYK kinase domain.[7] This binding prevents the phosphorylation and subsequent activation of SYK, thereby blocking multiple downstream signaling pathways.[2]

The SYK Signaling Pathway

The canonical SYK signaling pathway is initiated by the ligation of an immunoreceptor. This event leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) in the cytoplasmic tails of the receptor complex by Src-family kinases.[5] SYK is then recruited to these phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains, leading to its activation.[3][5]

Once activated, SYK autophosphorylates and phosphorylates a range of downstream effector proteins, including B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[5] This initiates signaling through several key pathways, such as the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways.[5] The culmination of this signaling cascade is the activation of transcription factors like NF-κB and NFAT, leading to the expression of genes involved in inflammation, cell survival, and proliferation.[1][4]

Quantitative Data on this compound Activity

This compound has demonstrated potent inhibitory activity in a range of biochemical and cell-based assays.

Biochemical and Cellular Potency

The potency of this compound has been quantified through various in vitro experiments, demonstrating its ability to inhibit SYK directly and to block downstream cellular functions.

| Assay Type | Target/Cell Type | Parameter | Value (nM) | Reference |

| Biochemical Assay | Recombinant SYK | IC50 | 9.5 | [8][9] |

| Cellular Assays | Human B-Cells (Ramos) | EC50 (pBLNK, pAKT, etc.) | 24 - 51 | [5][8][9] |

| Human B-Cells | EC50 (CD69 Expression) | 112 ± 10 | [5][8][9] | |

| Human B-Cells | EC50 (CD86 Expression) | 164 ± 15 | [5][8][9] | |

| Human B-Cells | EC50 (Proliferation) | 108 ± 55 | [5][8][9] | |

| Human Macrophages | EC50 (TNFα Release) | 121 ± 77 | [5][8][9] | |

| Human Macrophages | EC50 (IL-1β Release) | 9 ± 17 | [5][8][9] | |

| Human T-Cells | EC50 (Proliferation) | 1291 ± 398 | [8] |

Table 1: Biochemical and Cellular Potency of this compound.

Kinase Selectivity

This compound is a highly selective inhibitor for SYK. When tested against other kinases, it shows significantly lower potency, indicating a favorable selectivity profile.

| Kinase | Parameter | Value (nM) | Selectivity (Fold vs SYK) | Reference |

| SYK | IC50 | 13.5 (Biochemical) | 1x | [5] |

| JAK2 | IC50 | 120 (Biochemical) | ~9x | [5] |

| SYK | EC50 (pBLNK, Cellular) | - | 1x | [5] |

| JAK2 | EC50 (pSTAT5, Cellular) | - | 48x | [5] |

Table 2: Selectivity Profile of this compound.

Pharmacokinetic Properties

Preclinical and clinical studies have defined the pharmacokinetic profile of this compound, highlighting its suitability for once-daily oral administration.

| Species | Bioavailability (Oral) | Half-life (t½) | Key Finding | Reference |

| Preclinical (Rat, Dog) | 60 - 100% | Moderate | Well-absorbed with good oral exposure. | [5] |

| Human | Not specified | 21.3 - 24.6 hours | Supports once-daily dosing regimen. | [5] |

| Human | Not applicable | Not applicable | No drug-drug interaction with proton pump inhibitors (omeprazole). | [5] |

Table 3: Pharmacokinetic Parameters of this compound.

Summary of Preclinical and Clinical Efficacy

This compound has been evaluated in animal models of autoimmune disease and in several Phase II clinical trials.

-

Preclinical Efficacy : In a rat model of collagen-induced arthritis (CIA), this compound demonstrated a dose-dependent improvement in clinical scores and histopathology.[8] In the NZB/W murine model of lupus nephritis, this compound treatment improved survival, prevented proteinuria, reduced kidney inflammation, and blocked disease-driven B-cell maturation.[10]

-

Clinical Efficacy : this compound has been studied in patients with various autoimmune diseases, including lupus membranous nephropathy (LMN), cutaneous lupus erythematosus (CLE), and Sjögren's syndrome.[11][12][13] The results have been mixed. In a small study of LMN, the this compound group had a high dropout rate and showed no reduction in urine protein.[14][15] Similarly, a Phase II study in CLE did not meet its primary endpoint for change in disease severity score at week 12.[13] A study in Sjögren's syndrome also failed to show a significant difference from placebo for the primary endpoint.[12][16] While generally well-tolerated, these studies have not yet demonstrated clear clinical efficacy in these indications.[12][13][17]

| Indication | Phase | Key Efficacy Endpoint | Result | Reference |

| Lupus Membranous Nephropathy | II | % change in 24-hour urine protein at Week 16 | No reduction seen (-2.8%); high dropout rate. | [11][14][15] |

| Cutaneous Lupus Erythematosus | II | Change in CLASI-A score at Week 12 | Primary endpoint not met. | [13] |

| Sjögren's Syndrome | II | Proportion of patients with protocol-defined improvement at Week 12 | 42.3% vs 26.7% for placebo (P=0.16); not statistically significant. | [12][16] |

| Acute Myeloid Leukemia (AML) | Ib/II | Safety, pharmacokinetics, anti-leukemic activity (in combo with gilteritinib) | Ongoing | [18][19] |

Table 4: Summary of this compound Clinical Trial Data.

Key Experimental Protocols

The characterization of this compound involved several key biochemical and cellular assays. Detailed methodologies are provided below.

SYK Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of SYK by measuring the amount of ADP produced during the kinase reaction.

Protocol:

-

Reagent Preparation : Prepare SYK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[20][21] Dilute recombinant SYK enzyme, polypeptide substrate (e.g., poly[Glu, Tyr]), and ATP to desired concentrations in the kinase buffer. Prepare serial dilutions of this compound in buffer with a constant percentage of DMSO.

-

Kinase Reaction : In a 384-well plate, add 2 µL of SYK enzyme, 2 µL of this compound or vehicle (DMSO control), and incubate for 15 minutes at room temperature.[21]

-

Initiation : Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubation : Incubate the reaction for 60 minutes at 30°C.[22]

-

ATP Depletion : Stop the reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]

-

ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by SYK into ATP. Incubate for 30-60 minutes at room temperature.[20][21]

-

Luminescence Reading : Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to SYK activity.

-

Data Analysis : Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rmdopen.bmj.com [rmdopen.bmj.com]

- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]

- 19. Kronos Bio Announces First Patient Dosed in Phase 1b/2 Clinical Trial of this compound in Combination with Gilteritinib in Acute Myeloid Leukemia | KRON Stock News [stocktitan.net]

- 20. promega.com [promega.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Lanraplenib: A Second-Generation SYK Inhibitor for Immune-Mediated Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lanraplenib (GS-9876) is a potent and selective, orally bioavailable second-generation spleen tyrosine kinase (SYK) inhibitor that has been investigated for the treatment of a range of autoimmune diseases and hematological malignancies.[1][2] Developed to improve upon the pharmacokinetic and pharmacologic properties of its predecessor, entospletinib, this compound offers the convenience of once-daily dosing and lacks interactions with proton pump inhibitors.[3][4] SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1][4] By inhibiting SYK, this compound modulates downstream signaling cascades that are crucial for immune cell activation, proliferation, and the release of inflammatory mediators, making it a promising therapeutic target for immune-mediated disorders.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and key signaling pathways.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the SYK enzyme.[5] The binding of this compound to the ATP pocket of the SYK kinase domain prevents the phosphorylation and activation of SYK.[5] This, in turn, blocks the initiation and propagation of downstream signaling events following the activation of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors (FcRs).[1][6][7] The inhibition of these pathways leads to a reduction in B-cell activation, maturation, and immunoglobulin production, as well as decreased release of pro-inflammatory cytokines from other immune cells.[8][9]

Preclinical and Clinical Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target/Cell Type | Parameter | Value | Reference(s) |

| Biochemical Assay | Recombinant Human SYK | IC50 | 9.5 nM | [10][11] |

| Cellular Assay | αIgM-stimulated BLNK phosphorylation (Ramos B cells) | EC50 | 24–51 nM | [3] |

| Cellular Assay | αFcεR1-induced CD63 expression (human basophils) | EC50 | Not specified | [3] |

| Cellular Assay | Anti-IgM mediated CD69 expression (human B-cells) | EC50 | 112 ± 10 nM | [11] |

| Cellular Assay | Anti-IgM mediated CD86 expression (human B-cells) | EC50 | 164 ± 15 nM | [11] |

| Cellular Assay | Anti-IgM/anti-CD40 co-stimulated B-cell proliferation | EC50 | 108 ± 55 nM | [11] |

| Cellular Assay | IC-stimulated TNFα release (human macrophages) | EC50 | 121 ± 77 nM | [11] |

| Cellular Assay | IC-stimulated IL-1β release (human macrophages) | EC50 | 9 ± 17 nM | [11] |

| Cellular Assay | Anti-CD3/anti-CD28 stimulated T-cell proliferation | EC50 | 1291 ± 398 nM | [10] |

| Kinase Selectivity | JAK2 (biochemical assay) | IC50 | 120 nM | [3] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Dosing | T1/2 | Oral Bioavailability (F%) | Reference(s) |

| Rat | Not specified | Not specified | 60-100% | [8] |

| Dog | Not specified | Not specified | 60-100% | [8] |

| Monkey | Not specified | Not specified | 60-100% | [8] |

| Human | Single doses (2–50 mg) | 21.3–24.6 h | Not specified | [3][8] |

Table 3: Summary of this compound Phase 2 Clinical Trial Results

| Indication | Trial Identifier | Key Efficacy Endpoint | Results | Reference(s) |

| Cutaneous Lupus Erythematosus (CLE) | NCT03134222 | Change from baseline in CLASI-A score at Week 12 | Primary endpoint not met. LS mean change: -4.5 (this compound) vs. -5.5 (placebo). | [12][13][14] |

| Lupus Membranous Nephropathy (LMN) | NCT03285711 | Percent change in 24-hour urine protein from baseline to Week 16 | Limited conclusions due to high dropout rate. Median change: -2.8% (this compound, n=1) vs. -50.7% (filgotinib, n=4). | [7][15][16][17] |

| Sjögren's Syndrome | NCT03100942 | Proportion of patients meeting improvement criteria at Week 12 | Primary endpoint not met. 34.7% (this compound) vs. 26.7% (placebo). | [4][5][18][19][20] |

Table 4: this compound Acute Myeloid Leukemia (AML) Clinical Trial

| Indication | Trial Identifier | Status | Reason for Discontinuation | Reference(s) |

| Relapsed/Refractory FLT3-mutated AML (in combination with gilteritinib) | NCT05028751 | Terminated | Sponsor decision due to poor patient response. | [6][21][22] |

Key Signaling and Experimental Workflows

The following diagrams illustrate the core signaling pathways targeted by this compound and representative experimental workflows.

B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.

Fc Receptor Signaling Pathway and its Inhibition by this compound.

Representative Preclinical Development Workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used in the characterization of this compound.

SYK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the SYK enzyme.[1][3][23]

-

Reagents and Materials:

-

Recombinant human SYK enzyme

-

Biotinylated peptide substrate (e.g., a poly-GT peptide)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents:

-

Europium cryptate-labeled anti-phosphotyrosine antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

-

Stop solution (e.g., 100 mM EDTA in detection buffer)

-

This compound or other test compounds serially diluted in DMSO

-

384-well low-volume white microplates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Prepare a solution of SYK enzyme in kinase reaction buffer.

-

Prepare a solution of the biotinylated peptide substrate and ATP in kinase reaction buffer.

-

Dispense a small volume (e.g., 2 µL) of serially diluted this compound or DMSO (vehicle control) into the wells of the microplate.

-

Add the SYK enzyme solution (e.g., 4 µL) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 4 µL) to each well.

-

Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution containing the HTRF detection reagents.

-

Incubate the plate for a final period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 620 nm and 665 nm after excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000 for each well.

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

B-Cell Activation Assay by Flow Cytometry

This protocol outlines a method to assess the effect of this compound on the activation of primary human B-cells.[24][25][26][27][28]

-

Reagents and Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or purified B-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin

-

B-cell stimulus (e.g., anti-IgM F(ab')₂ fragments)

-

This compound or other test compounds serially diluted in DMSO

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human CD19, CD69, and CD86

-

Viability dye (e.g., 7-AAD or a fixable viability stain)

-

96-well U-bottom cell culture plates

-

Flow cytometer

-

-

Procedure:

-

Plate the PBMCs or purified B-cells in the 96-well plate at a density of approximately 1-2 x 10⁵ cells per well.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Add the B-cell stimulus (e.g., anti-IgM) to the appropriate wells. Include an unstimulated control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Harvest the cells and wash them with flow cytometry staining buffer.

-

Stain the cells with the viability dye according to the manufacturer's instructions.

-

Stain the cells with the fluorochrome-conjugated antibodies against CD19, CD69, and CD86 for 30 minutes on ice in the dark.

-

Wash the cells twice with flow cytometry staining buffer.

-

Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the live, single-cell lymphocyte population based on forward and side scatter, and then on the CD19-positive B-cell population.

-

Determine the percentage of CD69-positive and CD86-positive cells within the B-cell population for each condition.

-

Normalize the data to the stimulated vehicle control.

-

Plot the percentage of inhibition of activation marker expression against the logarithm of the this compound concentration to determine the EC50 value.

-

Multiplex Cytokine Release Assay (Luminex)

This protocol provides a general method for measuring the effect of this compound on the release of multiple cytokines from immune cells.[29][30][31]

-

Reagents and Materials:

-

Isolated human PBMCs or other relevant immune cells

-

Cell culture medium

-

Stimulus (e.g., lipopolysaccharide [LPS] for monocytes/macrophages, or immune complexes)

-

This compound or other test compounds serially diluted in DMSO

-

Luminex multiplex cytokine assay kit (containing cytokine-specific capture antibody-coated beads, biotinylated detection antibodies, and streptavidin-phycoerythrin)

-

Wash buffer

-

Assay buffer

-

96-well cell culture plates and filter-bottom assay plates

-

Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)

-

-

Procedure:

-

Plate the immune cells in a 96-well culture plate and pre-treat with serially diluted this compound or DMSO for 1-2 hours.

-

Add the stimulus to the appropriate wells.

-

Incubate the plate for the desired time (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate and carefully collect the cell culture supernatants.

-

Prepare the multiplex bead solution according to the kit manufacturer's instructions.

-

Add the bead solution to the wells of a filter-bottom assay plate.

-

Wash the beads with wash buffer using a vacuum manifold.

-

Add the collected cell culture supernatants and cytokine standards to the wells and incubate with shaking for 1-2 hours at room temperature.

-

Wash the beads and add the biotinylated detection antibody cocktail. Incubate with shaking for 1 hour.

-

Wash the beads and add streptavidin-phycoerythrin. Incubate with shaking for 30 minutes.

-

Wash the beads, resuspend them in assay buffer, and read the plate on a Luminex instrument.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the known concentrations of the standards.

-

Calculate the concentration of each cytokine in the unknown samples based on the standard curves.

-

Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated vehicle control.

-

Calculate the EC50 value for the inhibition of each cytokine.

-

Conclusion

This compound is a second-generation SYK inhibitor with a well-defined mechanism of action and favorable pharmacokinetic properties for once-daily oral administration.[3][8] Preclinical studies have demonstrated its potent inhibitory activity on SYK and downstream signaling pathways in various immune cells, leading to the suppression of immune responses in vitro and in animal models of autoimmune disease.[3][8][9] However, the clinical development of this compound in autoimmune diseases has been challenging, with several Phase 2 trials failing to meet their primary efficacy endpoints.[5][12][15] Furthermore, its development for acute myeloid leukemia was discontinued due to a lack of clinical response.[6] Despite these setbacks, the data generated from the extensive preclinical and clinical evaluation of this compound provide valuable insights into the therapeutic potential and challenges of targeting the SYK pathway in immune-mediated diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and clinical history of this compound and the broader field of SYK inhibition.

References

- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. rmdopen.bmj.com [rmdopen.bmj.com]

- 8. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Filgotinib or this compound in moderate to severe cutaneous lupus erythematosus: a phase 2, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Phase II, randomised, double-blind, multicentre study evaluating the safety and efficacy of filgotinib and this compound in patients with lupus membranous nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Study to Assess Safety and Efficacy of Filgotinib, this compound and Tirabrutinib in Adults With Active Sjogren's Syndrome | Clinical Research Trial Listing [centerwatch.com]

- 18. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Development of a HTRF kinase assay for determination of Syk activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.pasteur.fr [research.pasteur.fr]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]

- 25. Frontiers | Flow Cytometry-Based Protocols for the Analysis of Human Plasma Cell Differentiation [frontiersin.org]

- 26. youtube.com [youtube.com]

- 27. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 28. protocols.io [protocols.io]

- 29. bmgrp.eu [bmgrp.eu]

- 30. precisionformedicine.com [precisionformedicine.com]

- 31. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

Lanraplenib pharmacokinetic profile in humans.

An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans

Introduction

This compound (GS-9876) is an orally administered, selective, and potent second-generation inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B-cells, macrophages, and monocytes.[1][3] By targeting SYK, this compound modulates downstream signaling pathways involved in inflammation and autoimmunity, making it a candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors (PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic profile of this compound, its mechanism of action, and associated experimental protocols.

Mechanism of Action: SYK Inhibition

SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as the B cell receptor (BCR) or Fc receptors (FcR), SYK is recruited and activated. This activation initiates a cascade of downstream signaling events, leading to the phosphorylation of key targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCγ2).[1] This cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK) pathways, which are crucial for B cell survival, activation, and migration.[1][4] this compound is an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and thereby interrupting these inflammatory signaling cascades.[1][4]

Human Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in healthy human volunteers to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound identified from clinical studies in humans.

| Parameter | Value | Study Population / Conditions | Source |

| Dosing Regimen | Single Doses: 2–50 mg Multiple Doses: 15–50 mg | Healthy Volunteers | [1] |

| Half-Life (t½) | 21.3–24.6 hours (median, steady-state) | Healthy Volunteers (following single doses of 2-50 mg) | [1] |

| Time to Steady State | Not explicitly stated, but t½ supports once-daily dosing. | Healthy Volunteers | [1] |

| Area Under the Curve (AUC) | 6.19 µM·hr | Healthy Volunteers (single 45 mg dose) | [1] |

| AUC with PPI | 6.46 µM·hr | Healthy Volunteers (single 45 mg dose with omeprazole 20 mg pretreatment) | [1] |

| Absorption | Orally bioavailable. | Healthy Volunteers | [1] |

| Volume of Distribution (Vd) | Not Available | - | [5] |

| Protein Binding | Not Available | - | [5] |

| Metabolism | Not Available | - | [5] |

| Route of Elimination | Not Available | - | [5] |

| Clearance | Not Available | - | [5] |

Experimental Protocols

Phase 1 Single and Multiple Ascending Dose (SAD/MAD) Study

The initial evaluation of this compound's safety and pharmacokinetics was performed in a Phase 1 study involving healthy human volunteers.

Methodology:

-

Study Design: A randomized, placebo-controlled, dose-escalation study.

-

Population: Healthy adult volunteers.

-

Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of this compound (ranging from 2 mg to 50 mg) or a placebo.[1]

-

Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of this compound (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess accumulation and steady-state pharmacokinetics.[1]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points post-dosing to measure plasma concentrations of this compound.

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were calculated from the plasma concentration-time data. Safety and tolerability were monitored throughout the study.

Proton Pump Inhibitor (PPI) Interaction Study

A key objective in the development of this compound was to avoid the pH-dependent absorption issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm the absence of a drug-drug interaction with PPIs.

Methodology:

-

Study Design: A crossover or parallel-group study in healthy volunteers.

-

Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg this compound.[1]

-

Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole) to increase gastric pH, followed by a single oral dose of 45 mg this compound.[1]

-

Pharmacokinetic Assessment: Blood samples were collected over a defined period after this compound administration in both arms.

-

Bioequivalence Analysis: The area under the curve (AUC) of this compound was compared between the two treatment arms. The results showed no significant reduction in oral exposure (AUC = 6.19 µM·hr without omeprazole vs. 6.46 µM·hr with omeprazole), demonstrating the absence of a pH effect on absorption.[1]

Safety and Tolerability in Humans

Across early phase studies in healthy volunteers, this compound was reported to be well-tolerated. No serious adverse events or clinically significant laboratory abnormalities were noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study involving patients with Sjögren's syndrome, most treatment-emergent adverse events were mild to moderate (Grade 1 or 2).[6][7]

Conclusion

This compound is a selective SYK inhibitor with a pharmacokinetic profile that supports a once-daily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1] Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism, distribution, and excretion are not yet fully published, the available information indicates a favorable profile for development in autoimmune and inflammatory diseases. The drug has demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]

References

- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren’s syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of filgotinib, this compound and tirabrutinib in Sjögren's syndrome: a randomized, phase 2, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Lanraplenib's Selectivity for Spleen Tyrosine Kinase (SYK): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Lanraplenib (GS-9876) is a potent and highly selective, orally available small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2][3] Its involvement in the activation, proliferation, and survival of immune cells has made it an attractive therapeutic target for a range of autoimmune and inflammatory diseases.[1][3] This technical guide provides a comprehensive overview of the selectivity profile of this compound for SYK over other kinases, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Biochemical and Cellular Selectivity of this compound

This compound demonstrates impressive selectivity for SYK in both biochemical and cellular assays. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Kinase Inhibition Profile

The inhibitory activity of this compound against SYK and other kinases has been quantified through various assays. The half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay highlights its potent effect on SYK.[4] Further studies have established its selectivity against other related and unrelated kinases.

| Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. SYK | Reference |

| SYK | Biochemical (Cell-free) | 9.5 | - | [4] |

| JAK2 | Biochemical | 120 | 9-fold | [4] |

In a broad kinase panel analysis using a competitive binding assay, this compound was tested against 395 non-mutant kinases. The results indicated that at a concentration that inhibits SYK, there was less than 10% binding to the vast majority of other kinases. Of the few kinases that showed some interaction, only eight had a dissociation constant (Kd) within a 10-fold range of that for SYK.[4]

Cellular Potency and Selectivity

The potency of this compound has been further characterized in various cell-based assays, which provide a more physiologically relevant context. The half-maximal effective concentration (EC50) has been determined for several key cellular functions mediated by SYK signaling.

| Cellular Process | Cell Type | Stimulant | EC50 (nM) | Reference |

| Downstream B-Cell Signaling (pAKT, pBLNK, pBTK, pERK, pMEK, pPKCδ) | Human B-Cells | anti-IgM | 24–51 | [5] |

| B-Cell Activation (CD69 & CD86 Expression) | Human B-Cells | anti-IgM | 112–164 | [4] |

| B-Cell Proliferation | Human B-Cells | anti-IgM / anti-CD40 | 108 | [4] |

| B-Cell Maturation (CD27 Expression) | Human B-Cells | IL-2, IL-10, CD40L, anti-IgD | 245 | [5] |

| IgM Secretion | Human B-Cells | IL-2, IL-10, CD40L, anti-IgD | 216 | [5] |

| Cytokine Release (TNFα) | Human Macrophages | Immune Complex | 121 | [1] |

| Cytokine Release (IL-1β) | Human Macrophages | Immune Complex | 9 | [1] |

| T-Cell Proliferation | Human T-Cells | anti-CD3 / anti-CD28 | 1291 | [4] |

Notably, this compound exhibits a more than 10-fold selectivity for the inhibition of B-cell proliferation over T-cell proliferation.[4] Furthermore, in cellular assays, this compound demonstrated a 48-fold greater selectivity for SYK-mediated signaling (measured by the inhibition of BLNK phosphorylation) compared to JAK2-mediated signaling (measured by the inhibition of STAT5 phosphorylation).[4]

Experimental Methodologies

The following sections detail the general protocols for the key experiments used to determine the selectivity and potency of this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of this compound against SYK and other kinases is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the purified kinase enzyme.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human SYK kinase domain is used. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in a suitable assay buffer.

-

Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the assay buffer.

-

Kinase Reaction: The kinase, substrate, and this compound at various concentrations are combined in the wells of a microtiter plate.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assays: Employing fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) techniques with labeled antibodies that specifically recognize the phosphorylated substrate. The LanthaScreen™ Eu Kinase Binding Assay is one such platform.

-

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assays for Potency and Selectivity

Cell-based assays are crucial for understanding the functional consequences of SYK inhibition in a more complex biological system.

These assays assess the ability of this compound to inhibit the activation and proliferation of B-cells following stimulation of the B-cell receptor (BCR). The Ramos cell line, a human Burkitt's lymphoma B-cell line, is often utilized for these studies.[4][6]

General Protocol for B-Cell Proliferation:

-

Cell Culture: Ramos B-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: B-cell proliferation is induced by stimulating the BCR with F(ab')₂ fragments of an anti-human IgM antibody, often in combination with a co-stimulatory signal like an anti-CD40 antibody.[7][8]

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for proliferation.

-

Assessment of Proliferation: Cell proliferation is measured using one of the following methods:

-

CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. With each cell division, the fluorescence intensity of CFSE is halved, which can be quantified by flow cytometry.

-

BrdU Incorporation: Bromodeoxyuridine (BrdU), a thymidine analog, is added to the culture medium. Proliferating cells incorporate BrdU into their DNA, which can be detected using an anti-BrdU antibody and flow cytometry.

-

-

Data Analysis: The percentage of inhibition of proliferation is calculated for each this compound concentration, and the EC50 value is determined using a dose-response curve.

The inhibition of SYK activity can be directly assessed by measuring the phosphorylation of its downstream substrates, such as BLNK (B-cell linker protein).

General Protocol for Phospho-BLNK Assay:

-

Cell Culture and Treatment: Ramos B-cells are treated with this compound as described above.

-

Stimulation: The cells are stimulated with anti-human IgM F(ab')₂ fragments for a short period (e.g., 5-15 minutes) to induce SYK-mediated signaling.

-

Cell Lysis: The cells are lysed to release intracellular proteins.

-

Detection of Phosphorylated BLNK: The level of phosphorylated BLNK is quantified using methods such as:

-

Western Blotting: Using an antibody specific for phosphorylated BLNK.

-

ELISA-based assays (e.g., Meso Scale Discovery - MSD): A high-throughput method to quantify protein phosphorylation.

-

-

Data Analysis: The EC50 for the inhibition of BLNK phosphorylation is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in SYK signaling and the experimental procedures used to study this compound can aid in understanding its mechanism of action.

Caption: SYK Signaling Pathway Downstream of BCR/FcR.

Caption: General Workflow for Determining Cellular Potency (EC50).

References

- 1. researchgate.net [researchgate.net]

- 2. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 3. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Lanraplenib's Interruption of B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of lanraplenib's role in the B-cell receptor (BCR) signaling pathway. This compound is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a critical enzyme in the signal transduction cascade that governs B-cell activation, proliferation, and differentiation.[1][2] By targeting SYK, this compound effectively attenuates the downstream signaling events that are crucial for B-cell function, making it a molecule of significant interest for the treatment of autoimmune diseases and B-cell malignancies.

Core Mechanism of Action: SYK Inhibition

The B-cell receptor is a transmembrane protein complex on the surface of B-cells that, upon binding to its cognate antigen, initiates a signaling cascade. This process is fundamental for the adaptive immune response. A key early event in this cascade is the activation of SYK. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of SYK. In a cell-free assay, this compound demonstrated potent inhibition of SYK with a half-maximal inhibitory concentration (IC50) of 9.5 nM.[1][2][3][4] This inhibition prevents the subsequent phosphorylation and activation of downstream signaling molecules, thereby disrupting the entire BCR signaling pathway.

Quantitative Analysis of this compound's In Vitro Activity

The inhibitory effects of this compound on various B-cell functions have been quantified in a range of in vitro assays. The data presented below summarize the half-maximal effective concentrations (EC50) of this compound for different endpoints, providing a clear picture of its potency in a cellular context.

Table 1: this compound's Effect on Downstream BCR Signaling and B-Cell Activation

| Parameter | Cell Type | Stimulus | EC50 (nM) | Reference(s) |

| Inhibition of AKT, BLNK, BTK, ERK, MEK, and PKCδ phosphorylation | Human B-cells | anti-IgM | 24–51 | [1][2][3] |

| Inhibition of CD69 expression | Human B-cells (Healthy Donors) | anti-IgM | 112 ± 10 | [1][2][3] |

| Inhibition of CD69 expression | Human B-cells (Healthy Donors) | F(ab')2 anti-IgM | 298 | [5][6] |

| Inhibition of CD69 expression | Human B-cells (SLE Patients) | F(ab')2 anti-IgM | 340 | [5][6] |

| Inhibition of CD86 expression | Human B-cells | anti-IgM | 164 ± 15 | [1][2][3] |

Table 2: this compound's Effect on B-Cell Survival, Proliferation, and Maturation

| Parameter | Cell Type | Stimulus | EC50 (nM) | Reference(s) |

| Inhibition of B-cell survival | Human B-cells | BAFF | 130 | [5] |

| Inhibition of B-cell proliferation | Human B-cells | anti-IgM / anti-CD40 | 108 ± 55 | [1][2][3] |

| Inhibition of B-cell maturation (CD27 expression) | Naïve Human B-cells | IL-2, IL-10, CD40L, anti-IgD | 245 | [5] |

| Inhibition of IgM production | Naïve Human B-cells | IL-2, IL-10, CD40L, anti-IgD | 216 | [5] |

B-Cell Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified B-cell receptor signaling cascade and highlights the central role of SYK, the direct target of this compound.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the activity of this compound.

Human B-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)

A critical first step for many in vitro B-cell assays is the isolation of a pure B-cell population from peripheral blood.

Methodology:

-

PBMC Isolation:

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

-

Collect the mononuclear cell layer and transfer to a new tube.

-

Wash the cells by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.

-

Resuspend the PBMC pellet in an appropriate buffer.

-

-

B-Cell Enrichment:

-

Use a commercial B-cell isolation kit (e.g., EasySep™ Human B Cell Negative Isolation Kit) following the manufacturer's instructions.

-

Briefly, the PBMCs are incubated with an antibody cocktail that targets non-B cells.

-

Magnetic particles are added that bind to the antibody-labeled cells.

-

The tube is placed in a magnet, and the unlabeled, enriched B-cells are decanted into a new tube.

-

-

Purity Assessment:

-

Stain a small aliquot of the isolated cells with a fluorescently labeled anti-CD19 antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of CD19+ cells, which represents the purity of the B-cell population.

-

In Vitro B-Cell Activation Assay (CD69/CD86 Expression)

This assay measures the ability of this compound to inhibit the upregulation of activation markers on the surface of B-cells following BCR stimulation.

Methodology:

-

Cell Plating:

-

Plate isolated human B-cells in a 96-well U-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the this compound dilutions to the appropriate wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.

-

-

B-Cell Stimulation:

-

Add a stimulating agent, such as F(ab')2 anti-human IgM, to the wells to a final concentration of 10-20 µg/mL.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

-

Staining for Flow Cytometry:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies, such as anti-CD19, anti-CD69, and anti-CD86, for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the CD19+ B-cell population and quantify the expression of CD69 and CD86.

-

Plot the inhibition of marker expression against the concentration of this compound to determine the EC50 value.

-

B-Cell Proliferation Assay

This assay assesses the impact of this compound on the proliferative capacity of B-cells following stimulation.

Methodology:

-

CFSE Labeling:

-

Resuspend isolated B-cells in PBS at a concentration of 1 x 10^7 cells/mL.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells three times with complete medium.

-

-

Cell Plating and Treatment:

-

Plate the CFSE-labeled B-cells in a 96-well flat-bottom plate at 1-2 x 10^5 cells per well.

-

Add serial dilutions of this compound and pre-incubate for 1-2 hours.

-

-

Stimulation:

-

Add stimulating agents, such as anti-IgM and anti-CD40, to the wells.

-

Culture the cells for 4-5 days at 37°C, 5% CO2.

-

-

Data Acquisition and Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the live cell population and measure the CFSE fluorescence.

-

Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.

-

Calculate the percentage of proliferated cells in each condition and plot against this compound concentration to determine the EC50.

-

Conclusion

This compound is a highly potent and selective inhibitor of SYK that effectively disrupts B-cell receptor signaling. Its ability to inhibit B-cell activation, proliferation, and maturation in the nanomolar range underscores its potential as a therapeutic agent for a variety of B-cell-mediated diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other SYK inhibitors in a research and drug development setting.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound succinate | CymitQuimica [cymitquimica.com]

- 5. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Lanraplenib's Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by Lanraplenib (GS-9876), a highly selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK). This compound is under investigation for the treatment of various autoimmune and inflammatory diseases.[1][2] This document outlines its mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual representations of the key signaling cascades involved.

Mechanism of Action

This compound is a potent inhibitor of SYK, a non-receptor cytoplasmic tyrosine kinase crucial for mediating immunoreceptor signaling in various immune cells, including B-cells, mast cells, monocytes, and macrophages.[1] SYK plays a pivotal role in the signaling cascades initiated by the B-cell receptor (BCR) and Fc receptors (FcR).[1] By inhibiting SYK, this compound effectively disrupts these signaling pathways, leading to the modulation of immune cell activation, proliferation, and inflammatory responses.[1][3][4]

Upon ligand binding to immunoreceptors, SRC family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of these receptors. This phosphorylation event creates docking sites for SYK's tandem SH2 domains, leading to its recruitment and subsequent activation.[1] Activated SYK then autophosphorylates and phosphorylates a range of downstream target proteins, thereby propagating the signaling cascade.[1]

Downstream Signaling Pathways

This compound's inhibition of SYK has profound effects on multiple downstream signaling pathways critical for immune cell function.

B-Cell Receptor (BCR) Signaling

In B-cells, SYK is essential for coupling the BCR to downstream signaling pathways that govern B-cell survival, migration, activation, and maturation.[1][3][4] this compound's inhibition of SYK in the BCR signaling cascade leads to the abrogation of several key cellular events.

The binding of an antigen to the BCR initiates the phosphorylation of ITAMs in the cytoplasmic tails of CD79A and CD79B by SRC family kinases. This recruits and activates SYK, which then phosphorylates downstream adaptor proteins such as B-cell linker (BLNK) protein.[1] Phosphorylated BLNK serves as a scaffold to recruit other signaling molecules, including Bruton's tyrosine kinase (BTK) and phospholipase-C gamma 2 (PLCγ2).[1] The activation of these molecules triggers further downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to changes in gene expression that promote B-cell activation and proliferation.[1]

This compound disrupts this cascade at the level of SYK, preventing the phosphorylation of its downstream targets and the subsequent activation of these critical signaling pathways.[1][2][5]

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Fc Receptor (FcR) Signaling

SYK is also a critical component of the signaling pathways initiated by Fc receptors on various immune cells, including macrophages, monocytes, mast cells, and neutrophils.[1] These receptors bind to the Fc portion of antibodies, such as in immune complexes, triggering cellular responses like phagocytosis, degranulation, and the release of inflammatory cytokines.

Similar to BCR signaling, the ligation of Fc receptors leads to the phosphorylation of ITAMs by SRC family kinases, followed by the recruitment and activation of SYK. Activated SYK then initiates a downstream signaling cascade that results in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]

This compound's inhibition of SYK in this pathway effectively reduces the release of these inflammatory mediators, highlighting its potential in treating inflammatory and autoimmune conditions driven by immune complexes.[1][6]

Caption: Fc Receptor (FcR) Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays, demonstrating its potency and selectivity.

| Parameter | Cell Type/System | Value | Reference |

| SYK Inhibition (IC50) | Enzyme Assay | 9.5 nM | [2][5][7] |

| Phosphorylation Inhibition (EC50) | |||

| pAKT | Human B-cells | 24-51 nM | [2][5] |

| pBLNK | Human B-cells | 24-51 nM | [2][5] |

| pBTK | Human B-cells | 24-51 nM | [2][5] |

| pERK | Human B-cells | 24-51 nM | [2][5] |

| pMEK | Human B-cells | 24-51 nM | [2][5] |

| pPKCδ | Human B-cells | 24-51 nM | [2][5] |

| Cellular Function Inhibition (EC50) | |||

| CD69 Expression | Human B-cells | 112 ± 10 nM | [2][5] |

| CD86 Expression | Human B-cells | 164 ± 15 nM | [2][5] |

| B-cell Proliferation | Human B-cells | 108 ± 55 nM | [2][5] |

| Cytokine Release Inhibition (EC50) | |||

| TNFα | Human Macrophages | 121 ± 77 nM | [2][5] |

| IL-1β | Human Macrophages | 9 ± 17 nM | [2][5] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the downstream effects of this compound.

B-Cell Activation and Proliferation Assays

Objective: To assess the effect of this compound on B-cell activation and proliferation following BCR stimulation.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and B-cells are purified.

-

Compound Treatment: B-cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: B-cells are stimulated with anti-IgM antibodies to cross-link the BCR and, for proliferation assays, co-stimulated with anti-CD40 antibodies.

-

Activation Marker Analysis: After a defined incubation period, the expression of cell surface activation markers, such as CD69 and CD86, is measured using flow cytometry.

-

Proliferation Analysis: B-cell proliferation is assessed by measuring the incorporation of a proliferation marker, such as BrdU or by using a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.

-

Data Analysis: EC50 values are calculated from the dose-response curves.

References

- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Lanraplenib preclinical research findings

An In-depth Technical Guide to the Preclinical Research Findings of Lanraplenib

Introduction

This compound (GS-9876) is a second-generation, orally bioavailable, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a critical non-receptor cytoplasmic tyrosine kinase that mediates immunoreceptor signaling in a variety of immune cells, including B-cells, mast cells, macrophages, and neutrophils.[1] Its central role in pathways initiated by the B-cell receptor (BCR) and Fc receptors (FcR) makes it a compelling therapeutic target for a range of autoimmune diseases and hematological malignancies.[1] this compound was developed to improve upon first-generation SYK inhibitors, offering a pharmacokinetic profile suitable for once-daily dosing and lacking drug-drug interactions with proton pump inhibitors.[1] This guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, pharmacokinetic profile, and efficacy in various in vivo models.

Mechanism of Action

SYK plays a pivotal role in intracellular signaling cascades that drive immune cell activation, proliferation, and survival. Upon ligation of immunoreceptors like the BCR or Fc receptors, SRC family kinases phosphorylate Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). This creates a docking site for SYK, which is subsequently activated and proceeds to phosphorylate downstream targets such as B-cell linker (BLNK) protein and Phospholipase-C gamma 2 (PLCγ2). This initiates a cascade involving multiple signaling pathways, including Phosphatidylinositol 3-kinase (PI3K), Bruton's Tyrosine Kinase (BTK), and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

This compound is an ATP-competitive inhibitor that binds to the active site of the SYK kinase domain, effectively blocking its kinase activity and halting the downstream signaling cascade.[1] This inhibition translates to a reduction in B-cell activation, maturation, and antibody production, as well as decreased release of pro-inflammatory cytokines from myeloid cells.[2][3]

Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of SYK in immunoreceptor signaling and the mechanism by which this compound exerts its inhibitory effect.

Caption: this compound inhibits SYK, blocking downstream signaling from immune receptors.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of SYK kinase activity and downstream cellular functions. Its activity has been characterized in various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target / Cell Line | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Biochemical Assay | SYK Kinase | IC₅₀ | 9.5 | N/A |

| Cellular Assays | ||||

| Human B-Cells | BAFF-stimulated | EC₅₀ (Survival) | 130 | [3] |

| Anti-IgM Stimulated | EC₅₀ (CD69 Expression) | 298 | [3] | |

| Anti-IgD/IL2/IL10/CD40L | EC₅₀ (CD27 Maturation) | 245 | [3] | |

| Anti-IgD/IL2/IL10/CD40L | EC₅₀ (IgM Secretion) | 216 | [3] |

| Murine B-Cells | BAFF-stimulated | EC₅₀ (Survival) | 121 |[3] |

This compound is highly selective for SYK, having been tested against a broad panel of kinases.[1] This high selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Preclinical Pharmacokinetics

Pharmacokinetic studies in multiple preclinical species have shown that this compound is well-absorbed and has properties suitable for clinical development.

Table 2: Summary of Preclinical Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Multiple Species | Oral Bioavailability (F) | 60 - 100% | [1] |

| Multiple Species | Clearance | Moderate | [1] |

| Human | Steady-state Half-life (T₁/₂) | 21.3 – 24.6 hours |[1] |

These favorable characteristics, particularly the long half-life in humans, support a once-daily dosing regimen.[1]

Experimental Protocols

General Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a standard drug discovery cascade, moving from initial biochemical potency and selectivity screening to cellular functional assays and finally to in vivo models of disease.

Caption: Preclinical workflow for this compound from target to clinical trials.

Key In Vitro Assays

-

SYK Biochemical Assay: The potency of this compound was determined using a biochemical assay measuring the phosphorylation of a peptide substrate by the SYK enzyme. The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the kinase activity.[1]

-

Human B-Cell Survival and Maturation Assays: Primary human B-cells were isolated from peripheral blood mononuclear cells (PBMCs).

-

Survival: To assess effects on survival, cells were stimulated with B-cell activating factor (BAFF) in the presence of varying concentrations of this compound for 72 hours. Cell viability was measured using a luminescent assay (e.g., RealTime-Glo).[3]

-

Maturation & Antibody Production: To assess maturation, CD27-naïve B-cells were stimulated with a cocktail including IL-2, IL-10, CD40L, and anti-IgD antibody for 7 days. Maturation was quantified by the expression of the CD27 marker via flow cytometry. Secreted IgM in the supernatant was measured by ELISA.[3]

-

Key In Vivo Efficacy Models

-

New Zealand Black/White (NZB/W) F1 Murine Model of Lupus: This is a spontaneous model of systemic lupus erythematosus (SLE) and lupus nephritis (LN). Female mice were treated with this compound (formulated in chow) starting at 28 weeks of age for 12 weeks. Key endpoints included:

-

Proteinuria: Measured weekly as an indicator of kidney damage.[2][4]

-

Renal Function: Blood urea nitrogen (BUN) was measured at the study endpoint.[2][4]

-

Histopathology: Kidneys were examined for glomerulopathy, inflammation, and IgG deposition.[2][4]

-

Immunophenotyping: Splenocytes were analyzed by flow cytometry to assess B-cell and T-cell maturation states.[2][4]

-

Acute Myeloid Leukemia (AML) Xenograft Models: The anti-leukemic activity of this compound was evaluated in models of FLT3-mutated AML.

-

Cell Line-Derived Xenograft (CDX): MV4;11 AML cells were implanted subcutaneously in immunodeficient mice. Once tumors were established, mice were treated with this compound (e.g., 75 mg/kg, twice daily), often in combination with a FLT3 inhibitor like gilteritinib, and tumor growth was monitored.[5]

-

Patient-Derived Xenograft (PDX): Primary AML cells from patients were engrafted into immunodeficient mice. Treatment with this compound, alone or in combination, was initiated, and leukemic burden in the peripheral blood and bone marrow was assessed over time, along with overall survival.[6][7]

-

Summary of In Vivo Efficacy

This compound has demonstrated significant efficacy in multiple preclinical models of autoimmune disease and cancer.

Table 3: Key In Vivo Efficacy Findings

| Disease Model | Key Findings | Reference |

|---|---|---|

| NZB/W F1 Mouse Model (Lupus) | - Improved overall survival.[2][4]- Prevented development of proteinuria and reduced BUN.[2][4]- Preserved kidney morphology and reduced glomerular IgG deposition.[2][4]- Blocked disease-driven B-cell maturation in the spleen.[2][4] | [2][4] |

| AML Xenograft Models (FLT3-mutated) | - Combination with gilteritinib (FLT3 inhibitor) showed synergistic anti-proliferative activity.[6]- Combination treatment led to deeper reductions in leukemic burden in blood and bone marrow.[5][6]- Combination significantly extended overall survival compared to either single agent.[6][7] |[5][6][7] |

Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent. It is a potent and highly selective SYK inhibitor with a favorable pharmacokinetic profile that allows for once-daily oral administration. In vitro, it effectively blocks key functions of B-cells, including survival, activation, and maturation.[3] In vivo, this compound has demonstrated robust efficacy in validated models of both autoimmune disease (lupus nephritis) and hematological malignancy (acute myeloid leukemia), preventing disease progression, improving survival, and showing strong synergistic potential with other targeted agents.[2][4][6] These comprehensive preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in multiple disease indications.[1]

References

- 1. Discovery of this compound (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the mechanism of action of this compound, a novel spleen tyrosine kinase inhibitor, in models of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Kronos presents preclinical data supporting this compound anti-leukemic activity - TipRanks.com [tipranks.com]

- 7. ashpublications.org [ashpublications.org]

Methodological & Application

Lanraplenib in Primary Human B Cell Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanraplenib (GS-9876) is a potent and selective, orally active inhibitor of Spleen Tyrosine Kinase (SYK), a critical non-receptor cytoplasmic tyrosine kinase involved in immunoreceptor signaling in various immune cells, including B cells.[1][2] SYK plays a crucial role in coupling the B-cell receptor (BCR) to downstream signaling pathways that regulate B-cell survival, activation, proliferation, and differentiation.[1] Dysregulation of SYK signaling is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis (LN).[1][3] this compound has shown efficacy in preclinical models of these diseases, making it a compound of significant interest for therapeutic development.[3]

These application notes provide a comprehensive overview of the use of this compound in primary human B cell cultures. Detailed protocols for key in vitro assays are provided to enable researchers to effectively evaluate the biological effects of this compound on human B cell functions.

Mechanism of Action in B Cells

Upon engagement of the B-cell receptor (BCR) by an antigen, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated CD79a/b heterodimer. This initiates a signaling cascade involving the phosphorylation of downstream effector molecules. This compound exerts its inhibitory effects by blocking the catalytic activity of SYK, thereby attenuating these downstream signals.

Quantitative Effects of this compound on Human B Cell Functions

The following tables summarize the in vitro potency of this compound in various primary human B cell assays. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.

Table 1: Inhibition of B-Cell Receptor (BCR) Downstream Signaling

| Downstream Target | Stimulation | Assay Readout | EC50 (nM) | Reference |

| AKT, BLNK, BTK, ERK, MEK, PKCδ | anti-IgM | Phosphorylation | 24-51 | [4][5][6] |

Table 2: Inhibition of B Cell Functions

| B Cell Function | Stimulation | Assay Readout | EC50 (nM) | Reference |

| Activation | ||||

| CD69 Expression | anti-IgM | Flow Cytometry | 112 ± 10 | [4][5][6] |

| CD86 Expression | anti-IgM | Flow Cytometry | 164 ± 15 | [4][5][6] |

| Proliferation | anti-IgM / anti-CD40 | Cell Proliferation Assay | 108 ± 55 | [4][5][6] |

| Survival | BAFF | Cell Viability Assay | 130 | [7] |

| Maturation | IL-2, IL-10, CD40L, anti-IgD | CD27 Expression | 245 | [7] |

| IgM Production | IL-2, IL-10, CD40L, anti-IgD | ELISA | 216 | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the effect of this compound on primary human B cells.

Protocol 1: Isolation of Primary Human B Cells

This protocol describes the isolation of untouched primary human B cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

Materials:

-

Human peripheral blood or buffy coat

-

Ficoll-Paque PLUS

-